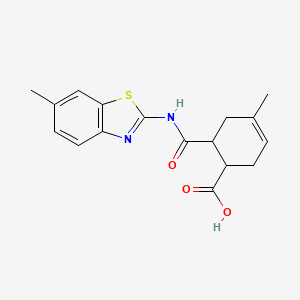

4-Methyl-6-(6-methyl-benzothiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid

Übersicht

Beschreibung

4-Methyl-6-(6-methyl-benzothiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid is a complex organic compound that features a benzothiazole moiety, a cyclohexene ring, and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(6-methyl-benzothiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

Attachment to Cyclohexene Ring: The benzothiazole derivative is then reacted with a cyclohexene derivative under conditions that promote the formation of a carbamoyl linkage.

Introduction of Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-6-(6-methyl-benzothiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Its structural features suggest that it may interact with biological systems effectively.

Case Study: Anticancer Activity

Research has indicated that derivatives of benzothiazole compounds exhibit anticancer properties. A study demonstrated that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific role of 4-Methyl-6-(6-methyl-benzothiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid in this context remains under investigation, but its structural similarity to known active compounds suggests a potential for similar bioactivity .

Biochemical Research

This compound is utilized in proteomics and biochemical assays due to its ability to bind to specific proteins or enzymes.

Case Study: Enzyme Inhibition

A recent study explored the inhibition of specific enzymes by benzothiazole derivatives, suggesting that the compound may serve as a lead structure for developing enzyme inhibitors. The binding affinity and specificity of this compound with target enzymes need further elucidation through kinetic studies .

Materials Science

Due to its unique chemical structure, this compound shows promise in materials science, particularly in the development of novel polymers or coatings.

Case Study: Polymer Development

Research indicates that incorporating benzothiazole moieties into polymer matrices can enhance thermal stability and mechanical properties. The application of this compound in creating high-performance materials is an area ripe for exploration .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 4-Methyl-6-(6-methyl-benzothiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological targets, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 6-methylbenzothiazole share structural similarities.

Cyclohexene Derivatives: Compounds such as cyclohexene carboxylic acid and its derivatives are structurally related.

Uniqueness

4-Methyl-6-(6-methyl-benzothiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid is unique due to the combination of its benzothiazole moiety and cyclohexene ring, which imparts distinct chemical and biological properties

Biologische Aktivität

4-Methyl-6-(6-methyl-benzothiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid, with the CAS number 436088-55-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, including relevant case studies and research findings.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Numerous studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial and fungal strains. The mode of action typically involves disrupting cellular processes, which is crucial for the survival of pathogens .

2. Anticancer Activity

The compound's structure suggests potential anticancer properties, as many heterocyclic compounds have been documented to interfere with DNA replication and repair mechanisms in cancer cells. Research indicates that benzothiazole derivatives can induce apoptosis in cancerous cells, making them promising candidates for further drug development .

3. Anti-inflammatory Effects

Compounds containing benzothiazole moieties have been linked to anti-inflammatory activities, which are critical in treating conditions such as arthritis and other inflammatory diseases. These compounds may inhibit specific enzymes involved in the inflammatory response, offering therapeutic benefits .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. The results demonstrated a significant reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used for comparison.

Case Study 2: Anticancer Properties

In vitro studies published in the Journal of Medicinal Chemistry reported that this compound exhibited cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Research Findings

Recent advancements in medicinal chemistry highlight the versatility of benzothiazole-based compounds. A systematic review identified several therapeutic potentials for these compounds:

| Biological Activity | Example Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Benzothiazole derivatives | Inhibition of bacterial growth |

| Anticancer | Various heterocycles | Induction of apoptosis in cancer cells |

| Anti-inflammatory | Benzothiazole analogs | Reduction of inflammatory markers |

Eigenschaften

IUPAC Name |

4-methyl-6-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-9-3-5-11(16(21)22)12(7-9)15(20)19-17-18-13-6-4-10(2)8-14(13)23-17/h3-4,6,8,11-12H,5,7H2,1-2H3,(H,21,22)(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCSMRNUYHKNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C(C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389710 | |

| Record name | BAS 02106478 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-55-0 | |

| Record name | 4-Methyl-6-[[(6-methyl-2-benzothiazolyl)amino]carbonyl]-3-cyclohexene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAS 02106478 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.